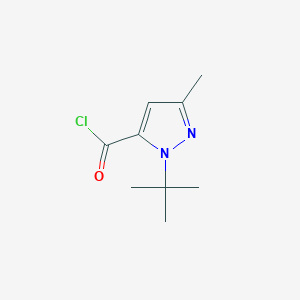

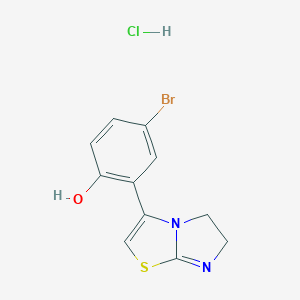

![molecular formula C10H7N3S B066879 (4-[1,2,3]Thiadiazol-4-Yl-Phényl)-Acétonitrile CAS No. 175205-46-6](/img/structure/B66879.png)

(4-[1,2,3]Thiadiazol-4-Yl-Phényl)-Acétonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiadiazole derivatives, including those with phenyl-acetonitrile groups, are notable for their diverse chemical properties and reactions. These compounds are involved in a variety of chemical reactions and have been studied for their potential in different applications.

Synthesis Analysis

Thiadiazole derivatives are synthesized through various methods, including the reaction of thiosemicarbazide with ketones or acetonitriles in the presence of sulfur or via the ring transformation of pyran derivatives. These methods provide moderate to good yields and allow for the introduction of various substituents into the thiadiazole ring (Patil et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives, including X-ray diffraction and DFT studies, reveals the geometry and electronic properties of these compounds. These analyses are essential for understanding the reactivity and potential applications of thiadiazole derivatives (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including addition reactions with ethanol, electrophilic substitution, and reductive coupling with acetonitrile. These reactions are influenced by the molecular structure and substituents on the thiadiazole ring (Caram et al., 1996).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are crucial for the practical applications of these compounds.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including glycosidase inhibitory activity and potential anticancer activity. The chemical properties are largely determined by the specific substituents and molecular structure of the thiadiazole ring (Noolvi et al., 2016).

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a été utilisé dans la synthèse de nouveaux dérivés de 4-substituéphényl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituéphényl) azétidin-2-one, qui ont été évalués pour leur potentiel anticancéreux en utilisant des lignées cellulaires MCF-7 .

Activité antimicrobienne

Ces dérivés ont également montré une activité antimicrobienne. Les résultats antibactériens des molécules synthétisées étaient comparables à ceux du médicament de référence (amoxicilline), tandis que le criblage antifongique des conjugués synthétiques a été évalué contre les deux souches T. harzianum et A. niger comparé au médicament standard (fluconazole) .

Activité antioxydante

Le composé a été identifié comme ayant une activité antioxydante. L'évaluation antioxydante a été réalisée en utilisant le test DPPH et les résultats du criblage ont révélé que l'analogue D-16 était le dérivé le plus puissant .

Activité immunostimulante

Divers dérivés substitués de l'azétidin-2-one ont été identifiés comme immunostimulants .

Luminescence

Sur la base des amines et des bases de Schiff de l'aldéhyde salicylique obtenues présentant une luminescence, ont été synthétisées .

Activité anti-inflammatoire

Il a également été constaté que trois dérivés ont concédé l'effet anti-inflammatoire adéquat avec une inhibition de l'œdème de la patte .

Mécanisme D'action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have been under intense investigation due to their expansive range of biological activities .

Mode of Action

It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . The compound’s interaction with its targets likely involves the formation of bonds with key enzymes or receptors, thereby inhibiting their function .

Biochemical Pathways

It’s known that many 1,3,4-thiadiazole derivatives have been found to have an inhibitory effect on various bacteria strains . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition .

Result of Action

It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may lead to the death or inhibition of these organisms at the molecular and cellular level .

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(thiadiazol-4-yl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-6-5-8-1-3-9(4-2-8)10-7-14-13-12-10/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPZXUZFHJCLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371973 |

Source

|

| Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-46-6 |

Source

|

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

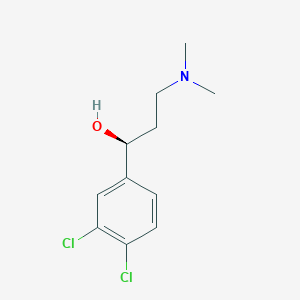

![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

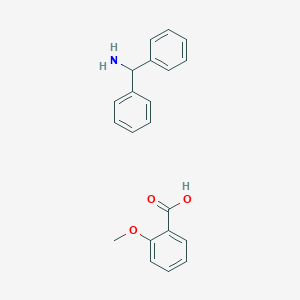

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)

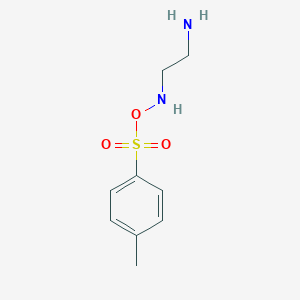

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)